molecular formula C16H26N2O2S B11557299 N'-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide

N'-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide

Cat. No.: B11557299
M. Wt: 310.5 g/mol
InChI Key: BPIDEFXSEVYUFR-BMRADRMJSA-N
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Description

N’-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide is a chemical compound known for its unique structure and properties It is characterized by the presence of a phenylmethylidene group attached to a nonane-1-sulfonohydrazide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide typically involves the reaction of nonane-1-sulfonohydrazide with benzaldehyde under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid. The reaction mixture is heated under reflux for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

While specific industrial production methods for N’-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various halogenating agents, acids, and bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce corresponding hydrazines.

Scientific Research Applications

N’-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-phenylmethylidene]octane-1-sulfonohydrazide
  • N’-[(E)-phenylmethylidene]decane-1-sulfonohydrazide
  • N’-[(E)-phenylmethylidene]dodecane-1-sulfonohydrazide

Uniqueness

N’-[(E)-phenylmethylidene]nonane-1-sulfonohydrazide is unique due to its specific chain length and the presence of the phenylmethylidene group. This structural uniqueness imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H26N2O2S

Molecular Weight

310.5 g/mol

IUPAC Name

N-[(E)-benzylideneamino]nonane-1-sulfonamide

InChI

InChI=1S/C16H26N2O2S/c1-2-3-4-5-6-7-11-14-21(19,20)18-17-15-16-12-9-8-10-13-16/h8-10,12-13,15,18H,2-7,11,14H2,1H3/b17-15+

InChI Key

BPIDEFXSEVYUFR-BMRADRMJSA-N

Isomeric SMILES

CCCCCCCCCS(=O)(=O)N/N=C/C1=CC=CC=C1

Canonical SMILES

CCCCCCCCCS(=O)(=O)NN=CC1=CC=CC=C1

Origin of Product

United States

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